D4R Binding Affinity and Selectivity: CAS 80834-65-7 vs. Parent Compound 77-LH-28-1 — Eliminating Muscarinic Off-Target Activity While Retaining High D4R Affinity
CAS 80834-65-7 (compound 6) was developed as a direct structural analog of 77-LH-28-1 (compound 5) by replacing the 4-butylpiperidine moiety with a 4-phenylpiperazine group. While 77-LH-28-1 is a potent M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist with incidental D4R activity, CAS 80834-65-7 eliminates M1–M5 mAChR agonism while retaining high D4R affinity. In competitive radioligand binding assays using [³H]N-methylspiperone on membranes from HEK293T cells stably expressing human cloned D2LR, D3R, and D4.4R, CAS 80834-65-7 exhibited pKi D4R = 8.54 (Ki ≈ 2.88 nM) with selectivity ratios of D2/D4 = 380 and D3/D4 = 457, and was additionally selective over a panel of other receptors and transporters [1]. In contrast, 77-LH-28-1 (pKi D4R = 9.01; Ki ≈ 0.98 nM) retains potent M1 mAChR agonism that significantly complicates its use as a D4R-specific tool compound [1][2].
| Evidence Dimension | D4R binding affinity (pKi) and D2/D3 selectivity ratios; muscarinic off-target activity |
|---|---|
| Target Compound Data | pKi D4R = 8.54 (Ki ≈ 2.88 nM); D2/D4 = 380; D3/D4 = 457; no M1–M5 mAChR agonism |
| Comparator Or Baseline | 77-LH-28-1 (compound 5): pKi D4R = 9.01 (Ki ≈ 0.98 nM); pKi D2R = 6.17; pKi D3R = 6.21; potent M1 mAChR bitopic agonist |
| Quantified Difference | D4R affinity ~3-fold lower than 77-LH-28-1, but complete elimination of M1–M5 mAChR agonism; compound 6 additionally selective over broader off-target panel |
| Conditions | Competitive inhibition of [³H]N-methylspiperone binding; membranes from HEK293T cells stably expressing hD2LR, hD3R, or hD4.4R |
Why This Matters
For researchers requiring a D4R-selective tool compound without confounding muscarinic receptor activity, CAS 80834-65-7 provides a cleaner pharmacological profile than its progenitor 77-LH-28-1, reducing interpretive ambiguity in D4R-specific functional studies.
- [1] Pavletić P, Semeano A, Yano H, Bonifazi A, Giorgioni G, Piergentili A, Quaglia W, et al. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. J Med Chem. 2022;65(18):12124–12139. doi:10.1021/acs.jmedchem.2c00840 View Source
- [2] Del Bello F, Bonifazi A, Giorgioni G, Cifani C, Micioni Di Bonaventura MV, Petrelli R, Piergentili A, et al. J Med Chem. 2018;61(8):3712–3725. doi:10.1021/acs.jmedchem.8b00265 View Source
